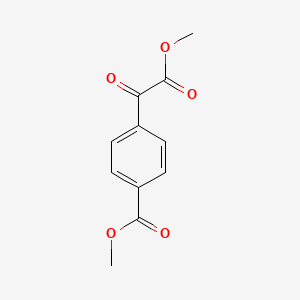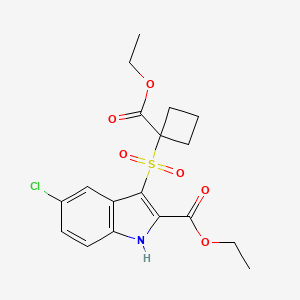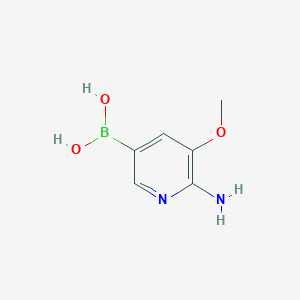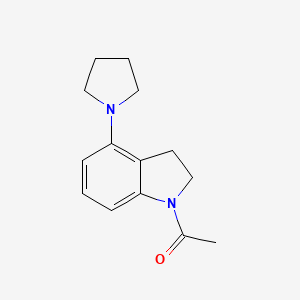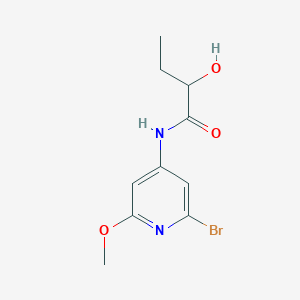
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxybutanamide moiety attached to the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide typically involves a multi-step process. One common method includes the N-acylation of an amine compound with an activated ester of a suitable carboxylic acid or a carboxylic anhydride. This reaction can be carried out using acylation agents such as acyl chloride or acyl bromide . The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide involves its interaction with specific molecular targets. For example, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methoxy-4-pyridinamine: A related compound with similar structural features but lacking the hydroxybutanamide moiety.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: Another similar compound with a methanamine group instead of the hydroxybutanamide moiety.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is unique due to the presence of the hydroxybutanamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13BrN2O3 |
|---|---|
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-7(14)10(15)12-6-4-8(11)13-9(5-6)16-2/h4-5,7,14H,3H2,1-2H3,(H,12,13,15) |
Clave InChI |
FABODLBVCAQSPX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


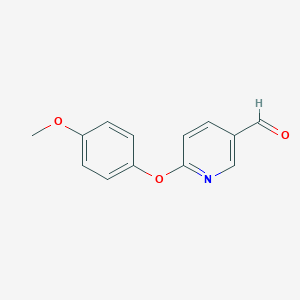
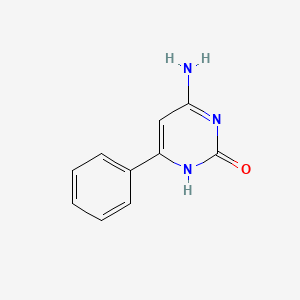
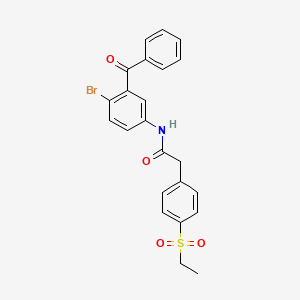


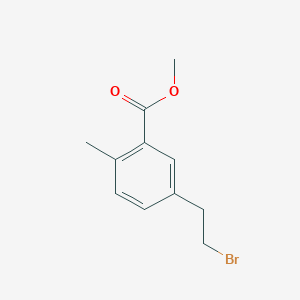
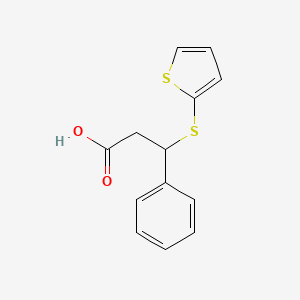

![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
